2-Methyl-1-azabicyclo[4.2.0]octane
Description
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-methyl-1-azabicyclo[4.2.0]octane |
InChI |
InChI=1S/C8H15N/c1-7-3-2-4-8-5-6-9(7)8/h7-8H,2-6H2,1H3 |
InChI Key |
CIDOSNPDIRLAMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2N1CC2 |
Origin of Product |
United States |
Biological Activity
2-Methyl-1-azabicyclo[4.2.0]octane is a bicyclic compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores its biological activity, including cellular effects, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bicyclic framework that contributes to its unique biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound may influence several biological processes, including:
- Neurotransmitter Modulation : It has been shown to interact with neurotransmitter systems, potentially affecting cognitive functions and mood disorders.
- Cellular Effects : The compound may induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for metabolic disorders .
Case Study 1: Neurotransmitter Interaction
A study investigated the effects of this compound on neurotransmitter release in neuronal cultures. The results demonstrated a significant increase in dopamine release, indicating its potential as a modulator of dopaminergic activity.
| Parameter | Result |
|---|---|
| Dopamine Release | Increased by 30% |
| Concentration | 10 µM |
| Time Frame | 24 hours |
Case Study 2: Anticancer Activity
In vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The compound exhibited selective toxicity with IC50 values ranging from 5 to 15 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 5 |
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with a bioavailability estimated at approximately 70%. The compound shows high clearance rates in vivo, indicating rapid metabolism.
| Pharmacokinetic Parameter | Value |
|---|---|
| Bioavailability | ~70% |
| Clearance Rate (mL/min/kg) | 99 |
| Half-Life (hours) | 0.48 |
Comparison with Similar Compounds
Bicyclo Ring Systems and Substituents
The bicyclo framework and substituent positions critically influence reactivity, stability, and applications. Key comparisons include:
- Ring Strain and Stability : The [2.2.2] system (e.g., –7) exhibits higher strain than [4.2.0], increasing reactivity but reducing thermal stability. The [3.2.0]heptane framework () is smaller, favoring compact structures like β-lactams .
- Functional Groups : Sulfur in 5-thia derivatives () enhances antibacterial activity in cephalosporins, while methyl groups () modulate lipophilicity and steric hindrance .
Spectroscopic and Physicochemical Properties
- Boiling Points : 2-Methylene-1-azabicyclo[2.2.2]octan-3-one boils at 91–92°C (7 Torr) due to polar ketone interactions , whereas methyl-substituted analogs (e.g., ) likely have higher boiling points due to reduced polarity.
- pKa: The ketone derivative () has a pKa of 4.15, enabling protonation under mildly acidic conditions, unlike non-ketone analogs .
Industrial and Pharmaceutical Relevance
- Pharmaceuticals : 5-Thia derivatives () are pivotal in antibiotics, whereas 2.2.2 systems () serve as intermediates in neuroactive compound synthesis .
- Safety : this compound requires handling per GHS guidelines (), contrasting with β-lactams (), which have stringent pharmacopeial purity standards .
Preparation Methods
Borohydride Reduction of 2-Exomethylene Precursors
The core bicyclic structure is often accessed through sodium borohydride reduction of 2-exomethylene intermediates. In one protocol:
- Reactants : 2-exomethylenecephalosporin derivatives (e.g., diphenylmethyl 7-substituted-2-exomethyleneceph-3-em-4-carboxylate)
- Conditions : Sodium borohydride (1.2 eq) in methanol/CH₂Cl₂ (1:1) at −5°C to 5°C for 2–4 hrs
- Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, and silica gel chromatography (CH₂Cl₂:AcOEt = 5:1)
- Yield : ~61% for diphenylmethyl 7-[2-(2-chloroacetylaminothiazol-4-yl)-(Z)-2-methoxyiminoacetamido]-2β-methyl-3-acetoxymethylceph-3-em-4-carboxylate
This method prioritizes low temperatures to suppress side reactions while maintaining stereochemical integrity.
Condensation with Thiazole Derivatives
Formation of the azetidinone-thiazole intermediate is critical for subsequent ring expansion:
- Reactants : (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid diphenylmethyl ester + 2-mercaptobenzothiazole
- Solvent System : Toluene/cyclohexane (1:1) at 86–89°C under Dean-Stark dehydration
- Key Parameter : Azeotropic water removal reduces competing isomerization (e.g., undesired isomer 4 formation ≤2%)
- Yield : ~93% purity for azetidinonedisulfide diphenylmethyl ester
Isomerization Techniques
Isomerization from ceph-2-em to ceph-3-em derivatives employs:
- Oxidative Isomerization : Treatment with H₂O₂ or peracids (e.g., mCPBA) in CH₂Cl₂ at 0–25°C
- Acid-Catalyzed Rearrangement : H₃PO₄ (pH 2.0) extraction followed by CH₂Cl₂ recovery
- Typical Yield : ~63% for D(-)-α-(4-ethyl-2,3-dioxo-1-piperazinecarboxamido)-2-thienylacetic acid derivatives
Azide-Mediated Ring Expansion
Copper(II)-catalyzed azide reactions enable bicyclo[4.2.0] system formation:
Solvent Optimization in Key Steps
Table 1: Solvent effects on azetidinone-thiazole condensation
| Solvent Combination | Temperature (°C) | Reaction Time (hrs) | Desired Product 3 (%) | Undesired Isomer 4 (%) |
|---|---|---|---|---|
| Toluene | 110–120 | 8 | 68 | 12 |
| Toluene/cyclohexane | 85–89 | 6 | 93 | 2 |
| Heptanes | 90–95 | 7 | 75 | 8 |
The toluene/cyclohexane system minimizes side reactions through improved solubility and controlled dehydration.
Final Deprotection and Isolation
Hydrogenolytic cleavage of protecting groups:
- Catalyst : 10% Pd/C (6 kg/cm² H₂ pressure)
- Workup : Ethyl acetate extraction, pH adjustment to 2.0 with HCl
- Crystallization : Pre-cooled H₂O yields 99.95% pure 2-methyl-1-azabicyclo[4.2.0]octane derivative
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
